![molecular formula C30H38N4S B7880410 N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea](/img/structure/B7880410.png)
N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N’-[(9S)-cinchonan-9-yl]thiourea: is a complex organic compound that combines the structural features of adamantane and cinchona alkaloids. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while cinchona alkaloids are naturally occurring compounds with significant pharmacological properties. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Adamantane Derivative Preparation:
Starting Material: Adamantane
Reaction: Functionalization of adamantane to introduce a thiourea group.
Conditions: Typically involves the use of thiourea and a suitable catalyst under controlled temperature and pressure conditions.
-
Cinchona Alkaloid Derivative Preparation:
Starting Material: Cinchona alkaloid (e.g., quinine)
Reaction: Functionalization to introduce a reactive group that can form a bond with the adamantane derivative.
Conditions: May involve multiple steps including protection and deprotection of functional groups, and the use of reagents like acyl chlorides or isocyanates.
-
Coupling Reaction:
Reaction: Coupling of the functionalized adamantane and cinchona alkaloid derivatives.
Conditions: Typically carried out in an inert atmosphere using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods:
Scale-Up: The synthetic route can be scaled up for industrial production by optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of the compound, potentially introducing hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms of the compound, potentially converting carbonyl groups to alcohols.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Products: Substituted derivatives where specific functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products:
Oxidized Derivatives: Hydroxylated or carbonylated forms.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various functionalized forms depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its rigid structure makes it suitable for incorporation into polymers and other materials to improve their mechanical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: Its unique structure allows it to be used as a molecular probe in studying biological systems.
Medicine:
Pharmacological Activity: The compound may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.
Drug Delivery: Its stability and functional groups make it suitable for use in drug delivery systems.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Additives: Enhances the properties of polymers used in various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Binding: The compound may bind to specific enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Cellular Uptake: The compound’s structure allows it to be efficiently taken up by cells, where it can exert its effects.
Comparaison Avec Des Composés Similaires
N-1-adamantyl-N’-phenylthiourea:
N-1-adamantyl-N’-benzylthiourea:
N-1-adamantyl-N’-cyclohexylthiourea:
Uniqueness:
Combination of Adamantane and Cinchona Alkaloid: The unique combination of these two moieties in a single molecule imparts distinct chemical and biological properties not found in other similar compounds.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it versatile for various applications in research and industry.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4S/c1-2-22-18-34-10-8-23(22)14-27(34)28(25-7-9-31-26-6-4-3-5-24(25)26)32-29(35)33-30-15-19-11-20(16-30)13-21(12-19)17-30/h2-7,9,19-23,27-28H,1,8,10-18H2,(H2,32,33,35)/t19?,20?,21?,22?,23?,27?,28-,30?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEKKKKVGBEIOA-ZKZBRXMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea](/img/structure/B7880331.png)
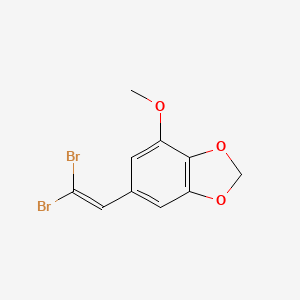
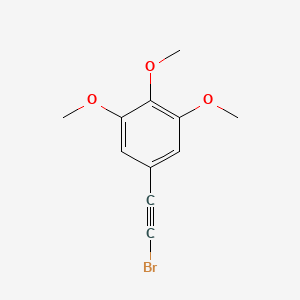
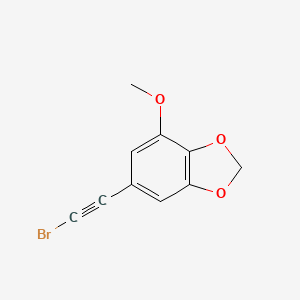
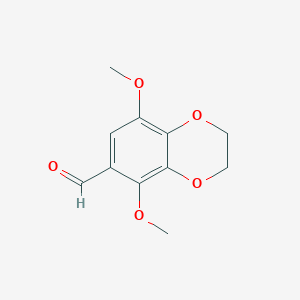
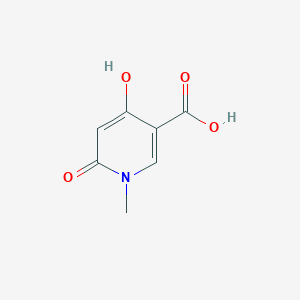
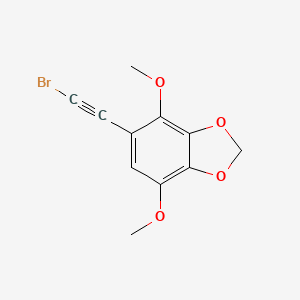
![[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)
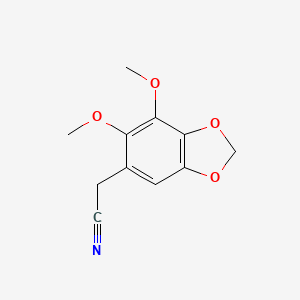
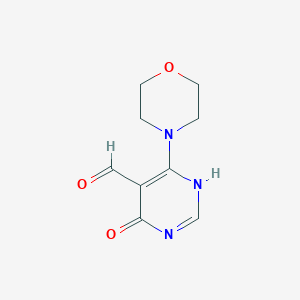
![6-Ethynyl-4-methoxybenzo[d][1,3]dioxole](/img/structure/B7880400.png)
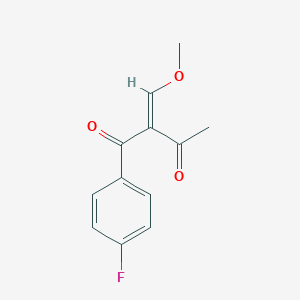
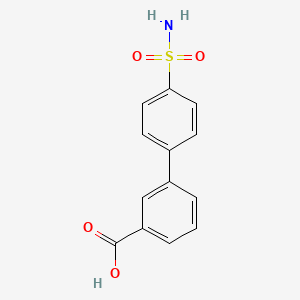
![tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B7880429.png)
